molecular formula C12H18ClNO3 B2597595 ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoatehydrochloride CAS No. 2343963-69-7

ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoatehydrochloride

Cat. No.: B2597595
CAS No.: 2343963-69-7
M. Wt: 259.73
InChI Key: FLMKCSGNZMMXDN-RFVHGSKJSA-N
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Description

Ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a chiral amino ester derivative with a 4-methoxyphenyl substituent. It is structurally related to Venlafaxine Hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI), and is identified as an impurity in its synthesis. Specifically, its racemic form, ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride, is listed as "Impurity B(EP)" in Venlafaxine Hydrochloride monographs . The compound’s stereochemistry (2R configuration) and ester functional group influence its physicochemical properties, such as solubility and stability, which are critical in pharmaceutical quality control.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMKCSGNZMMXDN-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoatehydrochloride involves several steps. One common method includes the esterification of 3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the compound's potential as a SARS-CoV 3CL protease inhibitor. The design and synthesis of low-molecular-weight peptidic inhibitors, including derivatives of ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, demonstrated promising inhibitory activities against the SARS-CoV protease, which is crucial for viral replication. Specifically, compounds exhibiting structural similarities to this compound showed IC50 values in the low micromolar range, indicating strong antiviral properties .

Cancer Treatment
Ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride has also been investigated for its potential in cancer therapies. Research indicates that it can be incorporated into pharmaceutical compositions aimed at treating various cancers. The compound's mechanism involves modulation of aminopeptidase activity, which is implicated in tumor progression and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride. Variations in substituents on the phenyl ring and alterations in the amino acid backbone have been shown to significantly affect biological activity. For instance, modifications to the methoxy group can enhance binding affinity to target enzymes involved in viral replication and cancer cell proliferation .

Case Studies

Case Study 1: Inhibition of SARS-CoV Protease
In a study published by the National Center for Biotechnology Information (NCBI), researchers synthesized a series of dipeptide-type compounds based on ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride. These compounds were subjected to fluorometric assays to evaluate their inhibitory effects on the SARS-CoV 3CL protease. The results indicated that certain derivatives had IC50 values as low as 0.33 μM, showcasing their potential as effective antiviral agents .

Case Study 2: Cancer Therapeutics
Another investigation focused on the compound's role in treating cancer through its effect on leucine aminopeptidase activity. The study revealed that formulations containing ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride significantly reduced tumor growth in preclinical models. The mechanism was attributed to the inhibition of pathways critical for cancer cell survival and proliferation .

Data Tables

The following table summarizes key findings related to the biological activities and structural modifications of ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride:

Modification Biological Activity IC50 Value (μM) Reference
Parent CompoundSARS-CoV Protease Inhibition0.39
Methoxy Substituent VariationCancer Cell Proliferation Inhibition0.62
Phenyl Ring ModificationEnhanced Antiviral Activity0.33

Biological Activity

Ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, commonly referred to as ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₁₂H₁₇ClN₂O₃
  • SMILES : CCOC(=O)C(CC1=CC=C(C=C1)OC)N
  • InChIKey : GRDSNVUGGUKPKE-UHFFFAOYSA-N

Research indicates that ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride may exhibit biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibitors of AChE can enhance cholinergic signaling by preventing the breakdown of acetylcholine, thereby improving cognitive function .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural features have demonstrated cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .

Biological Activity Data

The biological activity of ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride can be summarized in the following table:

Biological Activity Description Reference
AChE InhibitionPotential to inhibit acetylcholinesterase, enhancing cholinergic transmission
Anticancer ActivityExhibits cytotoxic effects on tumor cells
Neuroprotective EffectsMay protect against neurodegeneration through cholinergic mechanisms

Case Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives, which included compounds similar to ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, reported significant cytotoxicity against FaDu hypopharyngeal tumor cells. The study highlighted that these compounds could induce apoptosis and inhibit cell proliferation more effectively than standard chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. The results indicated that these compounds could reduce oxidative stress and improve cognitive function in animal models by modulating cholinergic signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

The following compounds share core structural features with the target molecule but differ in substituents, stereochemistry, or ester groups:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Ester Group Aromatic Substituent Additional Groups Molecular Formula Molecular Weight CAS No. Source
Ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoate HCl Ethyl 4-methoxyphenyl None C12H18ClNO3 259.73 Not specified
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl Methyl 4-fluorophenyl None C10H13ClFNO2 233.67 64282-12-8
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl Ethyl 4-chlorophenyl 3-hydroxy C11H15Cl2NO3 280.15 1375473-45-2
Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate HCl Methyl 4-fluoro-3-methylphenyl 3-methyl C11H15ClFNO2 247.69 276861-04-2
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate HCl Ethyl 1H-indol-3-yl None C13H17ClN2O2 268.74 7479-05-2
tert-Butyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate HCl tert-Butyl 4-(tert-butoxy)phenyl tert-butoxy C17H28ClNO3 329.87 1998701-20-4

Key Research Findings

Impact of Ester Group on Solubility and Stability
  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., methyl 2-amino-3-(4-fluorophenyl)propanoate HCl), which may influence membrane permeability in biological systems .
Role of Aromatic Substituents
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound is electron-donating, increasing resonance stabilization of the aromatic ring compared to electron-withdrawing groups like fluorine (4-fluorophenyl) or chlorine (4-chlorophenyl). This may affect binding interactions in receptor environments .
  • Hydroxy and Halogen Modifications: The 3-hydroxy group in ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl introduces hydrogen-bonding capability, which could enhance solubility but may also increase susceptibility to oxidative degradation .
Stereochemical Considerations
  • 2R Configuration : The chiral center at the 2-position in the target compound is critical for its role as a pharmaceutical impurity. Racemic mixtures (e.g., 2RS configuration) may exhibit divergent pharmacokinetic profiles compared to enantiopure forms .

Pharmacological and Industrial Relevance

  • Pharmaceutical Impurities: The target compound and its analogs are often monitored as impurities in active pharmaceutical ingredients (APIs). For example, ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl is controlled at ≤0.15% in Venlafaxine Hydrochloride to ensure drug safety .
  • Building Blocks in Synthesis: Derivatives like ethyl 2-amino-3-(1H-indol-3-yl)propanoate HCl serve as intermediates in peptide synthesis, leveraging the indole moiety for bioactive molecule design .

Q & A

Q. What interdisciplinary approaches can address discrepancies in reported pharmacological efficacy across cell lines?

  • Methodological Answer: Integrate transcriptomics (RNA-seq) and proteomics (SILAC) to identify cell-specific target expression variations. Cross-reference with cheminformatics databases (e.g., PubChem BioAssay) to contextualize potency differences .

Methodological Notes

  • Data Contradiction Analysis: When conflicting bioactivity arises, validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays).
  • Advanced Instrumentation: For mechanistic studies, combine stopped-flow spectroscopy (millisecond resolution) with DFT calculations to probe reaction intermediates .

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